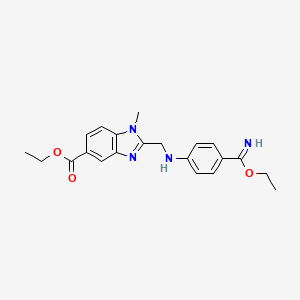

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester

Description

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a critical intermediate in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor and oral anticoagulant. Based on the evidence, this compound is likely part of the synthetic pathway leading to Dabigatran etexilate (CAS 211915-06-9), which involves sequential modifications of ester groups and aromatic benzamido structures .

Key structural features of the compound include:

- Ethyl ester groups: Essential for prodrug activation.

- Pyridin-2-ylamino and benzamido motifs: Critical for thrombin-binding affinity in the final drug .

Properties

Molecular Formula |

C21H24N4O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

ethyl 2-[[4-(C-ethoxycarbonimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate |

InChI |

InChI=1S/C21H24N4O3/c1-4-27-20(22)14-6-9-16(10-7-14)23-13-19-24-17-12-15(21(26)28-5-2)8-11-18(17)25(19)3/h6-12,22-23H,4-5,13H2,1-3H3 |

InChI Key |

MXVFCIXZAKUBTH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate Intermediate

This intermediate is synthesized via a Michael addition-type reaction between 2-aminopyridine and ethyl acrylate under acidic catalysis and inert atmosphere conditions. The process is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2-Aminopyridine (o-aminopyridine), anhydrous ethanol | Dissolve 2-aminopyridine (e.g., 50 g) in anhydrous ethanol (approx. 28 mL) in a 500 mL round-bottom flask equipped with an electromagnetic stirrer. Stir for 20 minutes to ensure dissolution. |

| 2 | Ethyl acrylate (approx. 56 mL) | Add ethyl acrylate slowly to the solution and stir for 10 minutes to allow initial mixing. |

| 3 | Trifluoromethanesulfonic acid (approx. 4.8 mL) | Add trifluoromethanesulfonic acid dropwise as a catalyst under nitrogen atmosphere. |

| 4 | Reflux at 120–160°C under nitrogen | Stir and reflux the reaction mixture in an oil bath for 16 to 20 hours, maintaining nitrogen protection to prevent oxidation. |

After completion, the reaction mixture is subjected to a series of purification steps:

| Purification Step | Conditions | Purpose |

|---|---|---|

| Washing with petroleum ether | 35–40°C, 0.09–0.1 MPa pressure | To remove impurities and unreacted starting materials. |

| Concentration under reduced pressure | Vacuum evaporation | To remove solvents and concentrate the product. |

| Washing with petroleum ether/ethyl acetate | Solvent mixture | Further purification to enhance product purity. |

| Recrystallization | Controlled temperature crystallization | To obtain white flaky crystalline Ethyl 3-(pyridin-2-ylamino)propanoate with high purity. |

This method yields the intermediate as white plate-like crystals suitable for further synthetic steps.

Chemical Reactions Analysis

Amidation and Cyclization Reactions

Further functionalization involves coupling intermediates with benzimidazole derivatives. For example:

Reaction Sequence :

-

Condensation : Ethyl 3-(pyridin-2-ylamino)propanoate reacts with 3-amino-4-methylaminobenzoic acid derivatives to form amide bonds .

-

Cyclization : Glycolic acid or dichloroacetyl chloride induces cyclization to form benzimidazole rings, critical for thrombin binding .

Key Conditions :

-

Reagents: Dichloroacetyl chloride, glycolic acid

-

Solvents: Toluene, dichloromethane

Ester Hydrolysis and Salt Formation

The diethyl ester group undergoes hydrolysis to form carboxylic acid derivatives, which are then converted to pharmaceutically active salts:

Steps :

-

Hydrolysis : Basic or acidic hydrolysis of the ester groups.

-

Salt Formation : Reaction with methanesulfonic acid to form Dabigatran etexilate mesylate, enhancing solubility .

Conditions :

Catalytic Hydrogenation

Nitro groups in intermediates are reduced to amines via catalytic hydrogenation :

Conditions :

Outcome :

This step is pivotal for converting nitro intermediates (e.g., 4-methylamino-3-nitrobenzoic acid) into bioactive amines .

Stability and Degradation Reactions

The compound undergoes hydrolysis under acidic or moist conditions, forming degradation products:

Primary Degradation Pathway :

-

Hydrolysis : Cleavage of ester groups or benzimidazole rings.

-

Key Product : Dabigatran (free acid form) and related amidine derivatives .

Conditions :

Comparative Analysis of Key Reactions

Pharmacological Interaction with Thrombin

The compound inhibits thrombin by binding to its active site, mimicking Dabigatran’s mechanism:

Scientific Research Applications

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a chemical compound derived from Dabigatran, a direct thrombin inhibitor used as an anticoagulant. It has a molecular weight of 380.44 g/mol and a molecular formula of C21 H24 N4 O3 . The primary biological activity of this compound is its ability to inhibit thrombin, which is an enzyme that is important to blood clot formation. By preventing thrombin from converting fibrinogen to fibrin, the compound can reduce blood clot formation.

Scientific Research Applications

This compound has a variety of applications across multiple fields. Studies have demonstrated its effectiveness in inhibiting thrombin activity by interacting with biological targets. These interactions help in understanding how modifications to the Dabigatran structure can impact its efficacy and safety profile in clinical settings. Ongoing research seeks to clarify potential side effects and drug-drug interactions that may occur from its use alongside other anticoagulants.

Comparison with Other Anticoagulants

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Dabigatran Etexilate | Direct thrombin inhibitor | Prodrug form that converts to active Dabigatran |

| Rivaroxaban | Factor Xa inhibitor | Different target within the coagulation pathway |

| Apixaban | Factor Xa inhibitor | Similar efficacy but distinct pharmacokinetics |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Intermediate in Dabigatran synthesis | Serves primarily as a precursor rather than an active drug |

Mechanism of Action

The mechanism of action of Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester involves its interaction with thrombin, a key enzyme in the blood coagulation pathway. By inhibiting thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. This mechanism is similar to that of Dabigatran, which is a direct thrombin inhibitor.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Reductive Stabilization: Metal catalysts (e.g., Pd) prevent lignin-derived monomer degradation in related compounds, a principle applicable to Dabigatran intermediate synthesis .

- Spectroscopic Validation: HSQC NMR and GC-FID/MS are pivotal for confirming the integrity of pyridin-2-ylamino and ethyl ester groups during synthesis .

Biological Activity

Des-(3-(Pyridin-2-ylamino)propanoate) Dabigatran Diethyl Ester is a compound of interest primarily due to its relationship with dabigatran etexilate, an established anticoagulant. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

This compound has the molecular formula and a molecular weight of 380.44 g/mol. It is synthesized as an intermediate in the production of dabigatran etexilate, which is a reversible direct thrombin inhibitor used in anticoagulation therapy .

The synthesis process involves several steps, including the reaction of ethyl 3-(pyridin-2-ylamino)propanoate with other reagents to form the desired ester. The compound serves as a prodrug that is converted into the active form, dabigatran, within the body .

Dabigatran etexilate acts by inhibiting thrombin, which is crucial in the conversion of fibrinogen to fibrin during blood clot formation. This inhibition leads to anticoagulation, making it effective in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation and in treating deep vein thrombosis (DVT) .

Biological Activity

-

Anticoagulant Effect : The primary biological activity of this compound is its role as an anticoagulant. Studies have shown that dabigatran prolongs various coagulation markers:

- Activated Partial Thromboplastin Time (aPTT)

- Ecarin Clotting Time (ECT)

- Thrombin Time (TT)

- Dilute Thrombin Time (dTT)

- Inhibition of Thrombin : As a direct thrombin inhibitor, this compound effectively reduces thrombin activity, thus preventing clot formation. Research indicates that dabigatran's inhibition of thrombin is competitive and reversible, allowing for rapid onset and offset of action .

Clinical Applications

Dabigatran etexilate has been extensively studied in clinical trials for its efficacy in preventing strokes in patients with atrial fibrillation. A significant study published in The New England Journal of Medicine demonstrated that dabigatran was non-inferior to warfarin in reducing the risk of stroke or systemic embolism while having a lower risk of major bleeding events .

Safety Profile

The safety profile of this compound mirrors that of its parent compound, dabigatran etexilate. Common adverse effects include gastrointestinal disturbances and bleeding complications. Monitoring coagulation parameters is essential to manage these risks effectively .

Data Table: Comparison of Biological Activities

| Parameter | Dabigatran Etexilate | Des-(3-(Pyridin-2-ylamino)propanoate) |

|---|---|---|

| Molecular Formula | C32H37N7O5 | C21H24N4O3 |

| Molecular Weight | 599.68 g/mol | 380.44 g/mol |

| Mechanism | Direct thrombin inhibitor | Prodrug for dabigatran |

| Primary Uses | Stroke prevention | Intermediate in synthesis |

| Coagulation Markers Affected | aPTT, ECT, TT | Similar effects as prodrug |

| Safety Profile | Bleeding risk | Similar to dabigatran |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : HSQC NMR identifies cross-signals from aromatic protons and methoxy groups, confirming structural integrity .

- Mass Spectrometry (GC-FID/MS) : Quantifies lignin-derived monomers (e.g., dihydro FA ethyl ester) and detects impurities at ppm levels .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using reference standards (e.g., USP31 protocols) .

How do researchers resolve contradictions in spectral data (e.g., NMR or IR) when identifying this compound derivatives?

Advanced Research Question

- Cross-Validation : Compare experimental NMR spectra with computational predictions (DFT calculations) for ambiguous peaks .

- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in complex mixtures .

- Reference Standards : Match retention times and fragmentation patterns with authenticated compounds (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate, CAS 103041-38-9) .

What methodologies are employed to assess the stability of this compound under different storage conditions?

Advanced Research Question

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months, monitoring degradation via HPLC .

- Degradant Identification : Use LC-MS/MS to characterize hydrolysis products (e.g., 3-(pyridin-2-ylamino)propanoic acid, CAS 104961-64-0) .

- pH-Dependent Stability : Test solubility in buffers (pH 1–10) to identify optimal storage conditions .

What role do metal catalysts play in the synthesis or degradation pathways of this compound?

Advanced Research Question

- Reductive Catalysis : Metals like Pt or Ni promote hydrogenation of nitro groups to amines, critical for intermediate functionalization .

- Side Reaction Suppression : Catalysts reduce oxidative degradation of pyridinylamino groups during esterification .

- Mechanistic Insights : In situ X-ray absorption spectroscopy (XAS) tracks metal oxidation states and ligand interactions during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.